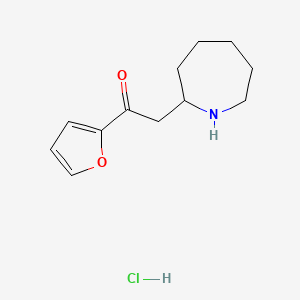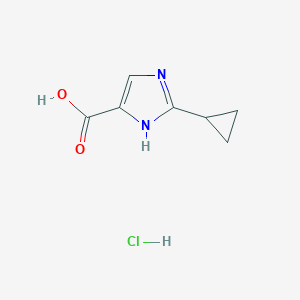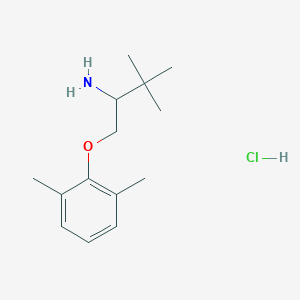![molecular formula C13H22Cl2N2 B1378171 {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride CAS No. 1559059-73-2](/img/structure/B1378171.png)
{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1559059-73-2 . It has a molecular weight of 277.24 and its IUPAC name is 2-(3-(o-tolyl)pyrrolidin-1-yl)ethan-1-amine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds, such as piperazine derivatives, has been reported in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” can be represented by the linear formula: C13 H20 N2 . 2 Cl H . The InChI code for this compound is 1S/C13H20N2.2ClH/c1-11-4-2-3-5-13 (11)12-6-8-15 (10-12)9-7-14;;/h2-5,12H,6-10,14H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical form of “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” is solid . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique
Metabolism and Carcinogenic Potential
Research on compounds structurally related to "{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride," such as heterocyclic amines (HCAs), has primarily explored their formation during the cooking process and their potential carcinogenic effects. These studies examine how such compounds are metabolized in the human body and their interaction with enzymes that may influence cancer risk.
Formation and Detection in Cooked Foods : HCAs, including PhIP, MeIQx, and others, are formed during the cooking of meat and fish at high temperatures. These compounds are genotoxic and carcinogenic in animal models. Human exposure to these compounds is primarily through dietary sources, with studies demonstrating their presence in cooked foods and human urine, indicating widespread exposure through normal diets (Wakabayashi et al., 1993).
Metabolic Activation and Detoxification : The metabolic pathways of HCAs involve activation by cytochrome P450 enzymes and detoxification by conjugation enzymes like glutathione S-transferases (GSTs). Studies have highlighted the role of these enzymes in modulating the carcinogenic potential of HCAs, indicating individual variations in enzyme activity could influence cancer risk (Turteltaub et al., 1999).
Biomarkers of Exposure : Research has also focused on developing biomarkers for HCA exposure, such as DNA adducts and hemoglobin adducts, to better understand individual exposure levels and potential health risks. These biomarkers can help in assessing the relationship between HCA intake, metabolic activation, and cancer risk (Bessette et al., 2009).
Influence of Genetic Variability
Genetic polymorphisms in enzymes involved in the metabolism of HCAs, such as CYP1A2 and NAT2, have been studied to assess individual susceptibility to the carcinogenic effects of these compounds. These studies suggest that genetic differences in metabolic enzymes could contribute to variations in cancer risk among individuals:
- Genetic Polymorphisms and Cancer Risk : Variations in genes encoding for metabolic enzymes can influence the detoxification of carcinogenic metabolites, potentially affecting individual cancer risk. Studies have investigated the association between genetic polymorphisms and the risk of cancers, such as prostate cancer, highlighting the complex interplay between diet, metabolism, and genetics (Koutros et al., 2009).
Propriétés
IUPAC Name |
2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14;;/h2-5,12H,6-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASEGJQKONAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)

![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
amine](/img/structure/B1378097.png)





![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)